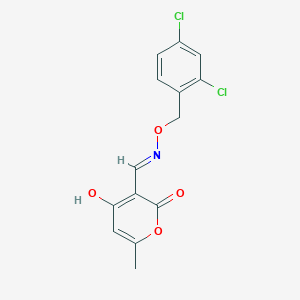
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyran-2-one core. One common approach is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include the treatment of various diseases, depending on its biological activity.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, if used as a drug, it may interact with enzymes or receptors to produce a therapeutic effect.
類似化合物との比較
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde
2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl-
1,5-Disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines
Uniqueness: This compound is unique due to its specific substituents and the presence of the oxime group, which can influence its reactivity and biological activity compared to similar compounds.
生物活性
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H11Cl2NO4
- Molecular Weight : 300.15 g/mol
- CAS Number : 477868-26-1
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-3-carbaldehyde with 2,4-dichlorobenzylamine under acidic or basic conditions. The reaction is performed in solvents like ethanol or methanol and requires careful monitoring to ensure high yield and purity.
Anticancer Properties
Research has indicated that derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran compounds exhibit significant anticancer activity. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications to the oxime group can enhance biological efficacy.
| Compound | EC50 (µM) | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepine | 0.08 | 0.05 | Inhibitor of tubulin polymerization |
These findings suggest that the compound can effectively inhibit tumor growth by interfering with microtubule dynamics.
Enzyme Inhibition
The oxime derivative has also been studied for its enzyme inhibition properties. It was found to interact with specific enzymes, potentially leading to the development of therapeutic agents targeting various diseases.
Case Studies
- Apoptosis Induction in T47D Cells :
- Cytotoxicity Against Solid Tumors :
The mechanism by which 4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives exert their biological effects is multifaceted:
- Apoptosis Induction : The compounds trigger apoptotic pathways in cancer cells by activating caspases.
- Enzyme Interaction : The hydrazone group forms stable complexes with metal ions, inhibiting specific enzyme activities which are crucial for tumor cell proliferation.
特性
IUPAC Name |
3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-8-4-13(18)11(14(19)21-8)6-17-20-7-9-2-3-10(15)5-12(9)16/h2-6,18H,7H2,1H3/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOZTBLDWQPYER-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NOCC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














